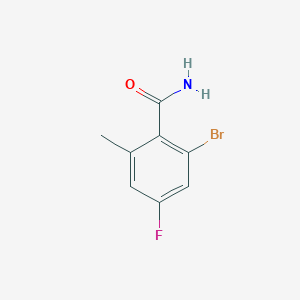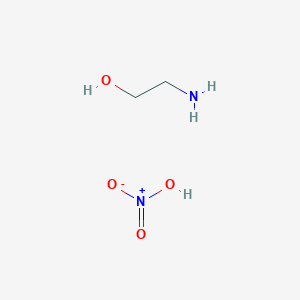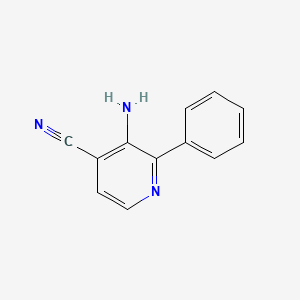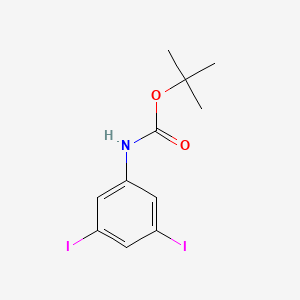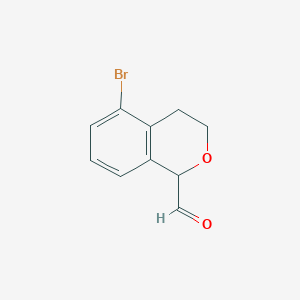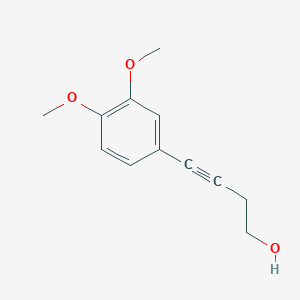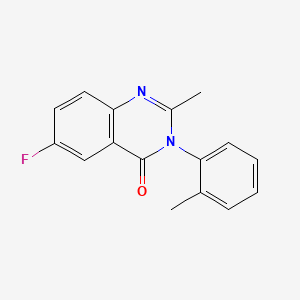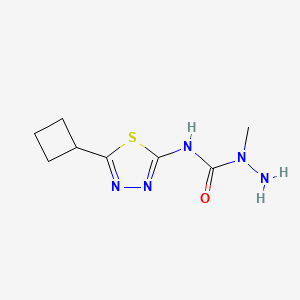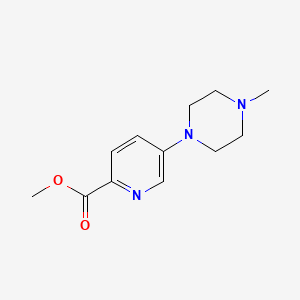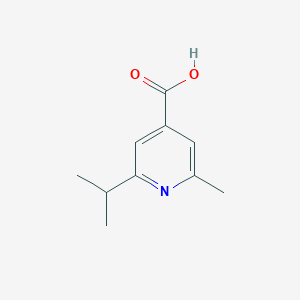
2-isopropyl-6-methylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-isopropyl-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. It is a white solid that is soluble in water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methylisonicotinic acid can be achieved through various methods. One common approach involves the reaction of isonicotinic acid with isopropyl bromide and methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors (MSR) to ensure high yield and purity. The process includes the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the desired product .
化学反応の分析
Types of Reactions
2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-isopropyl-6-methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and plant immune inducers.
作用機序
The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
類似化合物との比較
2-isopropyl-6-methylisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the isopropyl and methyl groups, making it less hydrophobic.
Nicotinic acid: Has a carboxyl group at the 3-position instead of the 4-position.
2,6-Dichloroisonicotinic acid: Contains chlorine atoms at the 2 and 6 positions, which significantly alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-methyl-6-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |
InChIキー |
SEIMFXZJKUTSJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
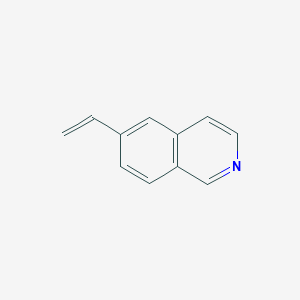
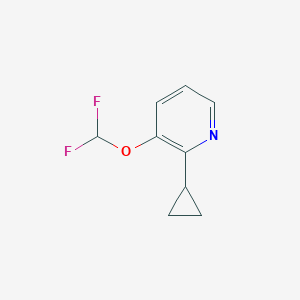
![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
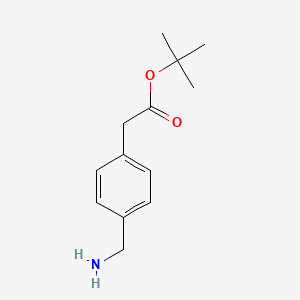
![3-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8703851.png)
